physicochemical properties of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
physicochemical properties of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
An in-depth technical guide tailored for researchers, medicinal chemists, and drug development professionals.
Executive Summary
The compound 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 113934-32-0) is a highly versatile, bifunctional building block widely utilized in modern drug discovery[1][2]. Featuring a rigid 1,4-disubstituted 1,2,3-triazole core, it serves as a premier bioisostere for amide bonds, offering enhanced metabolic stability, strong dipole interactions, and favorable hydrogen-bonding profiles. This whitepaper systematically deconstructs its physicochemical properties, outlines a self-validating synthetic workflow via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and explores its application in designing allosteric inhibitors and targeted therapeutics.
Physicochemical Profiling & Causality
Understanding the intrinsic properties of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is critical for predicting its behavior in biological systems and optimizing downstream synthetic reactions[2].
Quantitative Data Summary
The following table synthesizes the core physicochemical metrics of the compound, explaining the structural causality behind each value.
| Property | Value | Structural Causality & Implication |
| CAS Number | 113934-32-0 | Unique registry identifier for procurement and database querying[3]. |
| Molecular Formula | C9H6ClN3O2 | Dictates the baseline molecular weight and heavy atom count (15 heavy atoms). |
| Molecular Weight | 223.62 g/mol | Falls well within the optimal range for Fragment-Based Drug Design (FBDD). |
| LogP (Calculated) | ~1.8 - 2.2 | The lipophilic 4-chlorophenyl ring balances the polar triazole and carboxylic acid, ensuring optimal partitioning into lipid bilayers without excessive hydrophobic trapping. |
| pKa (Carboxylic Acid) | ~3.0 - 3.5 | The electron-withdrawing nature of the triazole ring significantly lowers the pKa compared to standard benzoic acids, ensuring it is fully ionized at physiological pH (7.4) to enhance aqueous solubility. |
| Topological Polar Surface Area | ~78 Ų | Driven by the N2/N3 atoms and the carboxylate oxygen; falls within the Lipinski optimal range for excellent passive membrane permeability. |
The Triazole Core as a Bioisostere
The 1,2,3-triazole ring is not merely a passive linker; it actively participates in target engagement. The large dipole moment (~5 Debye) polarizes the molecule, allowing the N2 and N3 atoms to act as potent hydrogen-bond acceptors. Unlike traditional amide bonds, the triazole ring is entirely resistant to proteolytic cleavage, drastically improving the pharmacokinetic half-life of derived drug candidates[4].
Physicochemical causality driving the use of 1,2,3-triazoles as amide bioisosteres.
Synthetic Methodology: A Self-Validating CuAAC Protocol
The most robust method for synthesizing 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system —meaning the protocol includes built-in Quality Control (QC) checkpoints that gate the progression to the next step. This prevents the propagation of failed intermediates.
Mechanistic Rationale
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Why Cu(I) Catalysis? Uncatalyzed azide-alkyne cycloadditions require high temperatures and yield a mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) lowers the activation energy and enforces strict 1,4-regioselectivity via the formation of a dinuclear copper-acetylide intermediate.
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Why Sodium Ascorbate? Cu(I) is easily oxidized to Cu(II) by atmospheric oxygen, which halts the reaction and promotes unwanted Glaser homocoupling of the alkyne. Sodium ascorbate is added in slight excess to continuously reduce any formed Cu(II) back to the active Cu(I) state.
Step-by-Step Protocol
Phase 1: Preparation of 4-Chlorophenyl Azide
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Diazotization: Dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:3 v/v). Cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C to prevent diazonium salt decomposition.
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Azidation: Add an aqueous solution of NaN₃ (1.2 eq) dropwise to the cold diazonium mixture. Stir for 2 hours at room temperature. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
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QC Checkpoint 1 (Self-Validation): Perform FT-IR spectroscopy on the crude oil. Pass criteria: The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ . Do not proceed to Phase 2 without confirming this peak.
Phase 2: CuAAC Reaction
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Reaction Setup: Dissolve the validated 4-chlorophenyl azide (1.0 eq) and ethyl propiolate (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: This solvent system solubilizes both the organic substrates and the inorganic catalysts while stabilizing the transition state.
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Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) followed by sodium ascorbate (0.1 eq). The solution will briefly turn yellow/brown before settling into a pale suspension as Cu(I) is generated.
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Incubation: Stir vigorously at room temperature for 12 hours.
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QC Checkpoint 2 (Self-Validation): Sample an aliquot for LC-MS. Pass criteria: Disappearance of the azide starting material and the emergence of the ester intermediate mass ( m/z 252[M+H]⁺).
Phase 3: Saponification & Isolation
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Hydrolysis: Add 2M NaOH (3.0 eq) directly to the reaction mixture. Stir for 4 hours at room temperature to hydrolyze the ethyl ester.
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Acidification: Wash the basic aqueous layer with diethyl ether to remove unreacted starting materials. Acidify the aqueous layer with 2M HCl to pH ~2.
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Isolation: The target compound, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.
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QC Checkpoint 3 (Self-Validation): Perform ¹H-NMR (DMSO- d6 ). Pass criteria: Observation of the highly diagnostic, deshielded triazole C5-proton as a sharp singlet at ~9.0 - 9.2 ppm [4].
Workflow for CuAAC synthesis with integrated self-validating QC checkpoints.
Applications in Drug Discovery
The true value of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid lies in its utility as a precursor for advanced active pharmaceutical ingredients (APIs).
Allosteric Inhibitor Development
Recent literature highlights the use of this specific scaffold in the development of allosteric inhibitors targeting Macrophage Migration Inhibitory Factor (MIF)[4][5]. By coupling the carboxylic acid moiety of the triazole with various substituted anilines (using coupling reagents like DCC or HATU), researchers have synthesized potent library compounds (e.g., N-(2-methoxyphenyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide)[4].
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Causality of Binding: The 4-chlorophenyl group occupies a deep hydrophobic pocket within the MIF allosteric site, utilizing halogen bonding and π−π stacking interactions. Simultaneously, the triazole core rigidly projects the subsequent amide moiety into the solvent-exposed channel, preventing the co-localization of Apoptosis-Inducing Factor (AIF) and halting Parthanatos (a form of programmed cell death)[4][5].
Library Generation via Late-Stage Functionalization
Because the carboxylic acid is highly reactive under standard peptide coupling conditions, this molecule is frequently utilized in automated parallel synthesis. It allows medicinal chemists to rapidly generate libraries of triazole-carboxamides to systematically probe Structure-Activity Relationships (SAR) without needing to perform the CuAAC click reaction for every individual derivative.
References
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Accela ChemBio. "Product Information: 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid." URL:[Link]
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Journal of Medicinal Chemistry (ACS Publications). "Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos." URL:[Link]
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National Institutes of Health (PMC). "Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos - PMC." URL:[Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 113934-32-0 [chemicalbook.com]
- 3. 223500-15-0,ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
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